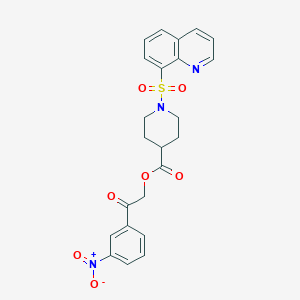

2-(3-Nitrophenyl)-2-oxoethyl 1-(quinolin-8-ylsulfonyl)piperidine-4-carboxylate

Description

2-(3-Nitrophenyl)-2-oxoethyl 1-(quinolin-8-ylsulfonyl)piperidine-4-carboxylate is a synthetic ester derivative featuring a 3-nitrophenyl group linked via a 2-oxoethyl chain to a piperidine-4-carboxylate core.

Properties

IUPAC Name |

[2-(3-nitrophenyl)-2-oxoethyl] 1-quinolin-8-ylsulfonylpiperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O7S/c27-20(18-5-1-7-19(14-18)26(29)30)15-33-23(28)17-9-12-25(13-10-17)34(31,32)21-8-2-4-16-6-3-11-24-22(16)21/h1-8,11,14,17H,9-10,12-13,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQAXCGRSAZUFQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)OCC(=O)C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC4=C3N=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenyl)-2-oxoethyl 1-(quinolin-8-ylsulfonyl)piperidine-4-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the nitrophenyl intermediate: This can be achieved by nitration of a suitable aromatic precursor.

Synthesis of the quinolinylsulfonyl intermediate: This involves sulfonylation of quinoline.

Coupling reactions: The final compound is formed by coupling the nitrophenyl and quinolinylsulfonyl intermediates with a piperidine carboxylate derivative under specific reaction conditions such as the presence of a base or a catalyst.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)-2-oxoethyl 1-(quinolin-8-ylsulfonyl)piperidine-4-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline or piperidine moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical assays.

Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)-2-oxoethyl 1-(quinolin-8-ylsulfonyl)piperidine-4-carboxylate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.

Comparison with Similar Compounds

Key Structural Features:

- 3-Nitrophenyl moiety : A strong electron-withdrawing group influencing electronic properties and reactivity.

- Quinolin-8-ylsulfonyl group: Enhances molecular rigidity and participates in π-π stacking or hydrogen bonding.

- Piperidine-4-carboxylate ester : Contributes to conformational flexibility and modulates solubility.

While direct synthesis data for this compound are unavailable in the provided evidence, analogous compounds (e.g., ’s 4-methoxyphenyl derivative) suggest synthetic routes involving esterification of the piperidine carboxylate with substituted 2-oxoethyl bromides under basic conditions .

Structural and Functional Group Comparisons

Table 1: Structural Comparison of Key Compounds

*Inferred based on substituent differences from (see Section 2.2).

Key Observations:

Substituent Position and Electronic Effects: The 3-nitro group in the target compound is meta-substituted, creating distinct electronic effects compared to 2-nitro (5a, ) or 4-methoxy () analogues. The 4-methoxy group in ’s compound is electron-donating, enhancing resonance stabilization of the phenyl ring, which contrasts sharply with the nitro group’s electron-withdrawing nature .

Molecular Weight and Polarity: The target compound’s inferred molecular weight (~483.5 g/mol) is higher than the 4-methoxy analogue (468.5 g/mol) due to the nitro group’s additional mass (NO₂ vs. OCH₃) . Dibromide salts like 5a (644.27 g/mol) exhibit significantly higher molecular weights due to ionic character, impacting solubility and crystallinity .

Key Findings:

- Synthetic Yields : Dibromide salts like 5a achieve high yields (96%) due to favorable cation-π interactions during crystallization . Neutral esters (e.g., ’s compound) may require milder conditions but face challenges in purification due to hygroscopicity .

- Thermal Stability : Nitro-containing compounds (e.g., 5a) often decompose near their melting points (>250°C), whereas methoxy derivatives may exhibit higher thermal stability .

Biological Activity

2-(3-Nitrophenyl)-2-oxoethyl 1-(quinolin-8-ylsulfonyl)piperidine-4-carboxylate is a complex organic compound that exhibits significant biological activity. Its structure combines various functional groups, which may confer unique properties in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Nitrophenyl group : Contributes to electron-withdrawing properties.

- Quinolin-8-ylsulfonyl group : Known for its role in drug design due to its ability to interact with various biological targets.

- Piperidine-4-carboxylate moiety : Enhances solubility and bioavailability.

The IUPAC name for this compound is 2-(3-nitrophenyl)-2-oxoethyl 1-(quinolin-8-ylsulfonyl)piperidine-4-carboxylate, and it has a molecular formula of C23H21N3O7S.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or inflammation.

- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.

Biological Activity Overview

Research indicates that the compound exhibits several biological activities:

| Activity Type | Description |

|---|---|

| Antitumor Activity | Demonstrated potential in inhibiting tumor cell proliferation through enzyme inhibition. |

| Anti-inflammatory | Shown to reduce inflammation markers in cell cultures, suggesting therapeutic potential for inflammatory diseases. |

| Antimicrobial | Exhibits activity against various bacteria and fungi, indicating potential as an antimicrobial agent. |

Case Studies and Research Findings

-

Antitumor Effects :

- A study evaluated the compound's effect on cancer cell lines, revealing significant inhibition of cell growth at micromolar concentrations. This suggests its potential as a lead compound in cancer therapy.

-

Anti-inflammatory Activity :

- In vitro assays demonstrated that treatment with the compound reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha) in macrophage cultures, indicating its possible use in managing inflammatory conditions.

-

Antimicrobial Properties :

- The compound was tested against a panel of bacterial strains, showing promising antibacterial activity comparable to standard antibiotics. This positions it as a candidate for further development in antimicrobial therapies.

Comparative Analysis

When comparing 2-(3-Nitrophenyl)-2-oxoethyl 1-(quinolin-8-ylsulfonyl)piperidine-4-carboxylate with similar compounds, it stands out due to its unique combination of functional groups that enhance its bioactivity:

| Compound Name | Antitumor Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| 2-(3-Nitrophenyl)-2-oxoethyl... | High | Moderate | High |

| Similar Quinoline Derivative | Moderate | Low | Moderate |

| Piperidine-based Compound | Low | High | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.